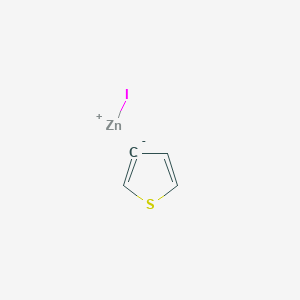

3-Thienylzinc iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

iodozinc(1+);3H-thiophen-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.HI.Zn/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJXNPTWSQAFPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[C-]1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ISZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Thienylzinc Iodide from 3-Iodothiophene

Abstract

Organozinc reagents are indispensable tools in modern organic synthesis, valued for their functional group tolerance and utility in carbon-carbon bond formation.[1][2][3] This guide provides a comprehensive overview of the synthesis of 3-thienylzinc iodide, a key intermediate for the introduction of the 3-thienyl moiety, which is prevalent in materials science and medicinal chemistry.[4] We will delve into the mechanistic underpinnings of the reaction, present detailed and field-proven experimental protocols, and discuss critical parameters for process optimization and safety. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important synthetic transformation.

Introduction: The Significance of this compound

The thiophene ring is a privileged scaffold in a vast array of functional materials and pharmacologically active compounds. Consequently, methodologies for the regioselective functionalization of thiophenes are of paramount importance. Among the various approaches, transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, have emerged as powerful strategies.[5][6] The Negishi coupling utilizes organozinc reagents, which offer a favorable balance of reactivity and functional group compatibility, distinguishing them from more reactive organolithium or Grignard reagents.[1][3]

This compound serves as a crucial nucleophilic partner in these coupling reactions, enabling the precise installation of a 3-thienyl group onto diverse molecular frameworks.[7][8] Its synthesis via the direct oxidative addition of zinc to 3-iodothiophene is a common and efficient method.[4][9] This guide will provide a detailed exploration of this process, emphasizing the practical aspects and scientific rationale behind the experimental design.

Reaction Mechanism: Oxidative Addition of Zinc

The formation of this compound from 3-iodothiophene proceeds through the oxidative addition of elemental zinc into the carbon-iodine bond.[4][9] This is a surface-mediated reaction where the zinc metal, acting as a reductant, inserts itself into the C-I bond, forming the organozinc species.

The overall transformation can be represented as:

3-Iodothiophene + Zn → this compound

For this reaction to proceed efficiently, the zinc metal must be "activated" to remove the passivating layer of zinc oxide from its surface and to increase its surface area.[10] Several methods for zinc activation have been developed, with the use of "Rieke zinc" or chemical activation with reagents like 1,2-dibromoethane and trimethylsilyl chloride being particularly effective.[1][11] More recent protocols have demonstrated that the addition of lithium chloride can significantly promote the reaction, likely by solubilizing the newly formed organozinc species from the metal surface and exposing fresh zinc for reaction.[12][13][14]

The mechanism involves two key steps:

-

Oxidative Addition: The zinc metal donates two electrons to the carbon-iodine bond, leading to its cleavage and the formation of a new carbon-zinc bond.

-

Solubilization: The resulting organozinc iodide is then solubilized in the reaction solvent, often aided by additives like lithium chloride.[14]

Caption: Oxidative addition of zinc to 3-iodothiophene.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of this compound. It is imperative that all procedures are conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as organozinc reagents are sensitive to air and moisture.[1][2]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Iodothiophene | 210.04[8] | 2.10 g | 10.0 mmol | Ensure purity. |

| Zinc dust (<10 micron) | 65.38 | 0.98 g | 15.0 mmol | Use activated zinc if available. |

| 1,2-Dibromoethane | 187.86 | ~0.1 mL | ~1.0 mmol | For zinc activation. |

| Trimethylsilyl chloride | 108.64 | ~0.1 mL | ~0.8 mmol | For zinc activation. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - | Distill from sodium/benzophenone. |

Zinc Activation

The success of this synthesis hinges on the reactivity of the zinc. The following in-situ activation procedure is highly effective.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and an argon inlet.

-

Initial Purge: Purge the flask with argon for at least 15 minutes to ensure an inert atmosphere.

-

Zinc Addition: Under a positive flow of argon, add the zinc dust to the flask.

-

Activation Reagents: Add a small portion of the anhydrous THF (~5 mL) via syringe. Then, add the 1,2-dibromoethane and trimethylsilyl chloride sequentially via syringe.

-

Heating: Gently heat the suspension to reflux for 15-20 minutes. The appearance of gas bubbles indicates the activation process is underway.

-

Cooling: After the activation period, cool the flask to room temperature.

Synthesis of this compound

-

Substrate Addition: Dissolve the 3-iodothiophene in the remaining anhydrous THF (15 mL) in a separate flame-dried flask under argon. Transfer this solution via cannula to the flask containing the activated zinc.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically exothermic.[4]

-

Monitoring Progress: The progress of the reaction can be monitored by gas chromatography (GC) by taking small aliquots, quenching them with a saturated aqueous solution of ammonium chloride, extracting with diethyl ether, and analyzing the organic layer. The disappearance of the 3-iodothiophene peak indicates the completion of the reaction. The reaction is generally complete within 8-10 hours at room temperature.[4]

-

Completion and Use: Once the reaction is complete, allow the excess zinc to settle. The resulting solution of this compound is typically used directly in subsequent reactions without isolation.[1] The concentration of the organozinc reagent can be determined by titration with a standard solution of iodine.

Caption: Workflow for this compound synthesis.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale |

| Zinc Quality | Use high-purity, fine powder. | A larger surface area increases reaction rate. |

| Zinc Activation | Crucial for removing the oxide layer. | Inadequate activation leads to slow or incomplete reaction. |

| Solvent | Anhydrous THF is standard. | Protic solvents will quench the organozinc reagent.[1] |

| Temperature | Room temperature is usually sufficient. | Gentle heating can accelerate the reaction, but may also promote side reactions. |

| Reaction Time | 8-10 hours is typical. | Monitor by GC to avoid unnecessarily long reaction times. |

Troubleshooting:

-

Slow or no reaction: This is most often due to poorly activated zinc or the presence of moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. Repeat the zinc activation step if necessary.

-

Low yield: In addition to the above, ensure the 3-iodothiophene is of high purity. Impurities can inhibit the reaction.

Safety and Handling

Working with organometallic reagents requires strict adherence to safety protocols.

-

Inert Atmosphere: this compound is air and moisture sensitive. All manipulations must be performed under an inert atmosphere.[2]

-

Reagent Handling:

-

3-Iodothiophene: Is a combustible liquid.[7] Handle in a well-ventilated fume hood.

-

Zinc dust: Can be flammable. Avoid creating dust clouds.

-

1,2-Dibromoethane and Trimethylsilyl chloride: Are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

-

-

Quenching: Excess organozinc reagent and reactive intermediates should be quenched carefully. A common procedure is the slow addition of isopropanol, followed by water, and then dilute hydrochloric acid.[16][17] This should be done in a fume hood.

-

Personal Protective Equipment: Always wear safety glasses, a lab coat, and appropriate gloves when performing this synthesis.[15]

Conclusion

The synthesis of this compound from 3-iodothiophene is a robust and reliable method for preparing a valuable synthetic intermediate. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety procedures, researchers can consistently achieve high yields of this important reagent. The protocol and insights provided in this guide are intended to empower scientists to confidently and safely perform this synthesis, facilitating further advancements in the fields of materials science and drug discovery.

References

- Organozinc chemistry. In Wikipedia.

- Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.

- Wu, X., & Rieke, R. D. (1995). Preparation of 3-Thienylzinc and -magnesium Halide via Oxidative Addition of Active Zinc and Magnesium to 3-Iodothiophene. The Journal of Organic Chemistry, 60(21), 6658–6659.

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (2025). The Journal of Organic Chemistry.

- Wu, X., & Rieke, R. D. (1995). Direct Preparation of 3-Thienyl Organometallic Reagents: 3-Thienylzinc and 3-Thienylmagnesium Iodides and 3-Thienylmanganese Bromides and Their Coupling Reactions. The Journal of Organic Chemistry, 60(21), 6658-6659.

- Wu, X., & Rieke, R. D. (1995). Preparation of 3-Thienylzinc and -magnesium Halide via Oxidative Addition of Active Zinc and Magnesium to 3-Iodothiophene. The Journal of Organic Chemistry, 60(21), 6658-6659.

- 3-Iodothiophene. (n.d.). Sigma-Aldrich.

- An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. (n.d.). MDPI.

- Mechanochemical activation of zinc(0) for synthesis of organozinc species and application in organic synthesis. (n.d.). ResearchGate.

- Guide to Handling Rieke Zinc in THF. (n.d.). Rieke Metals.

- Rieke, R. D., & Hanson, M. V. (1999). Active zinc in organic synthesis. In P. Knochel & P. Jones (Eds.), Organozinc Reagents: A Practical Approach. Oxford University Press.

- Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Application Notes and Protocols. (n.d.). BenchChem.

- Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. (n.d.). National Institutes of Health.

- Important: Read Before Using Rieke® Zn. (n.d.). Rieke Metals.

- 3-Iodothiophene. (n.d.). Santa Cruz Biotechnology.

- Rieke Organozinc Reagents. (n.d.). Sigma-Aldrich.

- Jagtap, R. S. (n.d.). Preparation of some organozinc compounds and their enantioselective addition to aldehydes. Shodhganga.

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (n.d.). National Institutes of Health.

- This compound solution. (n.d.). Sigma-Aldrich.

- Negishi coupling. In Wikipedia.

- Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. (n.d.). Organic Syntheses.

- Preparation of Air- and Moisture-Stable Solid Aryl- and Heteroarylzinc Pivalates and their Application in Cross-Coupling Reactions. (n.d.). Organic Syntheses.

- Organozinc compounds. (n.d.). Slideshare.

- Negishi Coupling. (n.d.). Organic Chemistry Portal.

- Negishi cross-coupling reaction. (2020, February 14). YouTube.

- Safety d

- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (n.d.). National Institutes of Health.

- How to Synthesize 3-IODOTHIOPHENE and Its Applications. (n.d.). Guidechem.

- Safety. (2020, June 29). Chemistry LibreTexts.

- Organozinc Reagents. (n.d.). Sigma-Aldrich.

- This compound Product Description. (n.d.). ChemicalBook.

- This compound suppliers USA. (n.d.). LookChem.

- Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition. (2024, January 15). PubMed Central.

- Three zinc iodide complexes based on phosphane ligands: syntheses, structures, optical properties and TD-DFT calculations. (n.d.). PubMed.

- Synthesis of Zinc Iodide: Tracking a Chemical Reaction. (n.d.). chymist.com.

- Process for the preparation of organozinc halides. (2013, May 2).

- 2-Iodothiophene. (n.d.). Organic Syntheses.

- New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. (n.d.). Organic Chemistry Portal.

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organozinc compounds | PPTX [slideshare.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. 3-Iodothiophene = 97 10486-61-0 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. riekemetals.com [riekemetals.com]

- 17. riekemetals.com [riekemetals.com]

An In-depth Technical Guide to the Preparation of 3-Thienylzinc Halides via Oxidative Addition

For researchers, scientists, and professionals in drug development, the synthesis of heteroaromatic organometallic reagents is a cornerstone of modern organic chemistry. Among these, 3-thienylzinc halides stand out as versatile and highly valuable intermediates, particularly in the construction of complex molecular architectures through cross-coupling reactions.[1] This guide provides an in-depth exploration of the preparation of 3-thienylzinc halides through the direct oxidative addition of zinc to 3-halothiophenes, a method prized for its efficiency and functional group tolerance.[2] We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols that ensure reproducible and high-yielding syntheses.

I. The Strategic Advantage of 3-Thienylzinc Halides

The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science. Its incorporation into larger molecules often imparts desirable electronic and pharmacokinetic properties. Organozinc reagents, in general, offer a compelling balance of reactivity and stability.[3] Unlike their more reactive organolithium or Grignard counterparts, organozinc halides exhibit remarkable tolerance for a wide array of functional groups, including esters, nitriles, and ketones.[4] This attribute is paramount in multi-step syntheses, obviating the need for cumbersome protection-deprotection sequences. The direct formation of 3-thienylzinc halides via oxidative addition simplifies synthetic routes and enhances overall efficiency.[2][4]

II. The Heart of the Reaction: Oxidative Addition to the C-X Bond

The formation of a 3-thienylzinc halide is fundamentally an oxidative addition reaction, where metallic zinc inserts into the carbon-halogen bond of a 3-halothiophene.[2][5] This process involves the formal oxidation of zinc from its elemental state (Zn(0)) to the +2 oxidation state (Zn(II)).[6] For this transformation to occur efficiently, the zinc metal must be highly activated to overcome the inherent sluggishness of the reaction with commercially available zinc dust.[3][7]

The Role of Zinc Activation:

Standard zinc dust often possesses a passivating oxide layer that hinders its reactivity.[7] To facilitate the oxidative addition, various activation methods are employed:

-

Rieke® Zinc: This is a highly reactive form of zinc prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or sodium.[4] The resulting fine, high-surface-area powder is exceptionally effective for the synthesis of organozinc reagents under mild conditions.[2][4]

-

Chemical Activation: Treatment of zinc dust with activating agents such as 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) can effectively remove the oxide layer and enhance reactivity.[3][7] Iodine can also be used as an activator.[8]

-

The Knochel Method (LiCl): The addition of lithium chloride (LiCl) has been shown to significantly accelerate the formation of organozinc reagents.[9] LiCl is believed to aid in the solubilization of the organozinc species from the metal surface, thereby exposing fresh zinc for reaction.[7][9]

Mechanistic Considerations:

The precise mechanism of oxidative addition can be complex and is influenced by the nature of the substrate and the reaction conditions.[10] Generally, it is believed to proceed through a two-step process:

-

Surface Oxidative Addition: The initial step involves the oxidative addition of the 3-halothiophene onto the zinc surface, forming a surface-bound organozinc intermediate.[7]

-

Solubilization: This intermediate is then solubilized into the reaction medium, often facilitated by additives like LiCl, to yield the final 3-thienylzinc halide solution.[7]

The choice of the halogen on the thiophene ring also plays a crucial role. The reactivity trend for the oxidative addition generally follows the order: I > Br > Cl.[11] Consequently, 3-iodothiophene is the most reactive precursor, followed by 3-bromothiophene, while 3-chlorothiophene is the least reactive.[11][12]

Caption: Oxidative addition of 3-halothiophene to activated zinc.

III. Practical Guide to Synthesis: Protocols and Considerations

Successful preparation of 3-thienylzinc halides hinges on meticulous experimental technique, particularly the rigorous exclusion of air and moisture, as organozinc reagents are sensitive to both.[4] The use of anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) is mandatory.[4][13]

General Experimental Workflow:

Caption: General workflow for preparing 3-thienylzinc halides.

Protocol 1: Preparation of 3-Thienylzinc Bromide using Activated Zinc Dust

This protocol is adapted from established procedures for the preparation of functionalized organozinc reagents.[9]

Materials:

-

Zinc dust (<10 micron, >98%)

-

1,2-Dibromoethane

-

Trimethylsilyl chloride (TMSCl)

-

3-Bromothiophene

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Zinc Activation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents). The flask is evacuated and backfilled with argon three times. Anhydrous THF is added, followed by 1,2-dibromoethane (approx. 5 mol%) and TMSCl (approx. 1 mol%). The mixture is gently heated (e.g., with a heat gun) to initiate the activation, which is indicated by the evolution of gas. The mixture is then stirred at room temperature for 30 minutes.

-

Organozinc Formation: A solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension. The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the reaction.

-

Monitoring and Use: The progress of the reaction can be monitored by quenching an aliquot with iodine and analyzing by GC-MS for the formation of 3-iodothiophene. Once the formation of the organozinc reagent is complete (typically 2-4 hours), the resulting greyish solution can be used directly in subsequent reactions, such as Negishi cross-coupling.[14][15]

Protocol 2: Preparation of 3-Thienylzinc Iodide using Rieke® Zinc

This protocol leverages the high reactivity of Rieke® Zinc for a milder and often faster reaction.[2][4]

Materials:

-

Rieke® Zinc (suspension in THF)

-

3-Iodothiophene

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add a solution of 3-iodothiophene (1.0 equivalent) in anhydrous THF.

-

Addition of Rieke® Zinc: The commercially available suspension of Rieke® Zinc (1.1-1.2 equivalents) is transferred via cannula to the solution of 3-iodothiophene at room temperature with vigorous stirring.[13]

-

Reaction and Completion: The reaction is typically rapid and may be complete within 30 minutes to an hour at room temperature.[13] The completion of the reaction can be confirmed by the consumption of the starting material as monitored by TLC or GC-MS. The resulting solution of this compound is ready for use.

Protocol 3: Cobalt-Catalyzed Preparation from 3-Chlorothiophene

Given the lower reactivity of aryl chlorides, a catalytic approach is often necessary.[16][17]

Materials:

-

Zinc dust

-

Cobalt(II) bromide (CoBr₂)

-

3-Chlorothiophene

-

Anhydrous acetonitrile

Procedure:

-

Catalyst and Zinc: To a flame-dried flask under argon, add zinc dust (2.0 equivalents) and CoBr₂ (10 mol%).

-

Reaction: Anhydrous acetonitrile is added, followed by 3-chlorothiophene (1.0 equivalent). The mixture is stirred at a specified temperature (e.g., 80 °C) until the starting material is consumed.

-

Use: The resulting solution of the 3-thienylzinc chloride can be used in subsequent coupling reactions.[17]

IV. Quantitative Data Summary

The choice of starting material and reaction conditions significantly impacts the yield of the 3-thienylzinc halide. The following table summarizes typical conditions and expected outcomes.

| 3-Halothiophene | Zinc Source | Additive/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 3-Iodothiophene | Rieke® Zinc | None | THF | 25 | 0.5 - 1 | >90% |

| 3-Bromothiophene | Activated Zn Dust | 1,2-dibromoethane, TMSCl | THF | 40-50 | 2 - 4 | 80-90% |

| 3-Bromothiophene | Zn Dust | LiCl | THF | 25-50 | 3 - 6 | >85% |

| 3-Chlorothiophene | Zn Dust | CoBr₂ | Acetonitrile | 80 | 12 - 24 | 70-85% |

Yields are approximate and can vary based on the specific reaction scale and purity of reagents.

V. Troubleshooting and Expert Insights

-

Low Yields: The most common culprit for low yields is the presence of moisture or oxygen. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas. The quality and activation of the zinc are also critical.

-

Reaction Initiation: For less reactive halides like 3-bromothiophene, gentle heating may be necessary to initiate the oxidative addition. A small crystal of iodine can also be added as an initiator.

-

Stability: While more stable than their lithium or magnesium analogs, 3-thienylzinc halides are best prepared and used in situ. If storage is necessary, it should be done under an inert atmosphere at low temperatures.

-

Titration: For quantitative applications, the concentration of the prepared organozinc solution can be determined by titration with a standard solution of iodine.

VI. Conclusion

The preparation of 3-thienylzinc halides via oxidative addition is a robust and versatile method that provides access to valuable building blocks for organic synthesis. By understanding the underlying principles of zinc activation and the mechanistic nuances of the reaction, researchers can reliably and efficiently synthesize these important reagents. The choice of protocol will depend on the available starting materials and the specific requirements of the subsequent synthetic steps. With careful attention to experimental detail, the protocols outlined in this guide will serve as a reliable foundation for the successful preparation of 3-thienylzinc halides in a research and development setting.

References

- Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Application Notes and Protocols - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF92NxJvweT0onGN8yZ-2Q9oVERo3qA4v8JrD6r5xJjdFvm9gkhNSe882DuevXHD21ALzWALahkQTCCD1ZmS4ifRFDxkRkqRJcM9Y8sqdjEeEbvj7zUOqulKKGE338Rh7Sw_x8Hj_ny7AUtHijXIxYWac3XSPWkGm8NjxVGwl8n-fBIdqTm6xrHEgCwrj3iRoEKsJZxndcdVHkEq4CTdAiJhwrHboN3qX5cJDBhvaMKQb1o0lAVeOi7PA==]

- Preparation of 3-Thienylzinc and -magnesium Halide via Oxidative Addition of Active Zinc and Magnesium to 3-Iodothiophene | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00051a052]

- Reactive Zinc and Organozinc - Rieke Metals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEAfaXEdDvvC2bmtHJZo9qVoeBwMxOcSGvFS1OEfcDdnk3ZwwBSgDGc2b-2AwI3ckoWXG8sC-6n5DcOgpMOa3ysirisy8OR6Ve7aK0lNbmpWZACEqtXzExJdvNgUarVV3BggXZmu6fnXnXj5qi]

- Important: Read Before Using Rieke® Zn. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfQH_KblClDQ88omj_bW-LNLL9brjP1EWwY1YOOZxl_UhkIFFSFeu7lYGKkKgDKIHni-e2MaiyI9ToJM-aPhYZLELg6D315CI0rs-Z8ytFcDRAJN_KzG7xJ2QYgdgI8_fNFpF4v8vS]

- Organozinc chemistry - Wikipedia. [URL: https://en.wikipedia.org/wiki/Organozinc_chemistry]

- Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c03265]

- ChemInform Abstract: Site-Selective Mono-Oxidative Addition of Active Zinc into Carbon-Bromine Bond of Dibrominated-Thiophenes: Preparation of Thienylzinc Reagents and Their Applications. | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10334800/]

- Negishi coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Negishi_coupling]

- Oxidative addition - Wikipedia. [URL: https://en.wikipedia.

- (230 mL). A flame-dried 125-mL pressure-equalizing addition funnel containing a solution of - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0382]

- Oxidative Addition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3TOWNFIZueq40IrF4nqO0eP3J5ItMS7PoX2rprigD6I5jfRhkyj9r3-ZhlxfUkDi6s1_kshjqASvV-5SFza5xcMvkZ1wOcHQwYaJ2DRYWS4YNJXt8Xvc5jYI54Oq5KawFQpPrv-ovArZLYrKePUxWT9pymlyCL34lmgH4cvs3r2RhY1Xs3SHEpVadsrE=]

- 4.9: Oxidative Addition of Polar Reagents - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organometallic_Chemistry_(Evans)/04%3A_Oxidative_Addition_and_Reductive_Elimination/4.

- Procedure - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v91p0221]

- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [URL: https://www.organic-chemistry.org/abstracts/lit2/218.shtm]

- Oxidative Addition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUD5vSTjynBZ8alRKHRUBKldmdTHXOyJSZvdftnZiRiMNLEqn8yFg5djtnK5l0eBZfDkUwhpBBmR1d-qQ4q-0001rt3K0toCcdX_dNjvJY1Z22M88Am4SfRbQRWEfUqgr81HuX74Mzm5lYIfuDQ0cI9A_t3mP0qm9EXyof_BI6YFn2Vw3QhsUVEPE83PE=]

- New Efficient Preparation of Functionalized Arylzinc or Thienylzinc Compounds from Aryl or Thienyl Chlorides Using Cobalt Catalysis - R Discovery. [URL: https://discovery.researcher.life/article/new-efficient-preparation-of-functionalized-arylzinc-or-thienylzinc-compounds-from-aryl-or-thienyl-chlorides-using-cobalt-catalysis/e69249052f829f070b439589945089f6]

- PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES THESIS SUBMITTED TO THE UNIVERSITY OF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7HgaiTnklNekSCdXVDXOD6PYGvXQzhWYrHxzX_n9Roe04sBcCIURF2THNN9ygzTlr1ic6run4NRQuH6t2Puf1CfIb-zjr6asiY_3PWaJfrHOuo9yBn7rgvN71vxFH82n3Rv6-LBDPwC1Ko6y5oxKnonk0TwaLt5_9rMdukdb3cTpaqZpQiFC0I3hMD-kCTT8nllTF4NC6w99zmXOn-Q==]

- Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. [URL: https://www.organic-chemistry.org/abstracts/lit1/121.shtm]

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P1001]

- Negishi Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/negishi-coupling.shtm]

- 3-thenyl bromide - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0919]

- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753238/]

- Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2010/cc/c0cc00109a]

- TMPZnCl•LiCl - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v93p0001]

- 3 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0003]

- 3 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0215]

- New efficient preparation of functionalized arylzinc or thienylzinc compounds from aryl or thienyl chlorides using cobalt catalysis - Institut Polytechnique de Paris. [URL: https://research.ip-paris.fr/en/publications/new-efficient-preparation-of-functionalized-arylzinc-or-thienylz]

- 3-Ethoxycarbonylphenylzinc iodide 0.5 M in Tetrahydrofuran | 282727-18-8 | HLA72718. [URL: https://www.biosynth.com/p/HLA72718/3-ethoxycarbonylphenylzinc-iodide-0-5-m-in-tetrahydrofuran]

- New Chemical Synthesis of Functionalized Arylzinc Compounds from Aromatic or Thienyl Bromides under Mild Conditions Using a Simple Cobalt Catalyst and Zinc Dust | Request PDF - ResearchGate. [URL: https://www.researchgate.

- S1 SUPPORTING INFORMATION Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides Benjamin N. Rocke*, Kevin B. - AWS. [URL: https://s3-us-west-2.amazonaws.com/ol-website-prod/supporting-info/10.1021/ol303188z/ol303188z_si_001.pdf]

- Benzenepropanoic acid, 4-cyano-, ethyl ester - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0143]

- Synthesis, Structure and Electronic Properties of Three Tin Oxide Halides - ResearchGate. [URL: https://www.researchgate.net/publication/251571477_Synthesis_Structure_and_Electronic_Properties_of_Three_Tin_Oxide_Halides]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. riekemetals.com [riekemetals.com]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. Oxidative addition - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. riekemetals.com [riekemetals.com]

- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 15. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

In-Depth Technical Guide: The Mechanism of 3-Thienylzinc Iodide Formation from Zinc Metal

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Organozinc reagents, particularly heteroaromatic variants like 3-thienylzinc iodide, are indispensable tools in modern organic synthesis, primarily for their role in carbon-carbon bond formation through reactions like the Negishi cross-coupling.[1][2][3] Their utility stems from a remarkable tolerance for a wide array of functional groups, a feature often lacking in more reactive organometallic counterparts.[4][5] This guide provides a comprehensive examination of the mechanism behind the formation of this compound via the direct insertion of zinc metal into the carbon-iodine bond of 3-iodothiophene. We will delve into the critical role of zinc activation, particularly the renowned Rieke® Zinc, and explore the nuanced mechanistic steps of oxidative addition and solubilization that govern the successful synthesis of this versatile reagent. This document is intended to serve as a technical resource, blending established principles with practical, field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of 3-Thienylzinc Halides in Synthesis

The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science. Consequently, efficient methods for the functionalization of the thiophene ring are of paramount importance. 3-Substituted thiophenes, in particular, are key components in numerous pharmaceuticals and organic electronic materials.[6] The direct formation of 3-thienyl organometallic reagents provides a powerful and convergent strategy for introducing a diverse range of substituents at the 3-position.[6]

Among the various organometallic reagents, this compound has emerged as a highly valuable intermediate.[6][7] Its moderate reactivity allows for excellent functional group compatibility, tolerating esters, nitriles, and ketones, which are often incompatible with highly reactive organolithium or Grignard reagents.[4] This attribute is crucial in the synthesis of complex molecules, streamlining synthetic routes by minimizing the need for protecting group strategies.[5] The primary application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds with high efficiency and selectivity.[2][3][8]

The Core Challenge: Activating Zinc Metal

The direct reaction of commercially available zinc dust with aryl halides, including 3-iodothiophene, is notoriously sluggish and often impractical for synthetic purposes.[1][9] This low reactivity is attributed to a passivating oxide layer on the zinc surface and the metal's inherent low surface area. To overcome this kinetic barrier, activation of the zinc metal is essential.

Methods of Zinc Activation: A Comparative Overview

Several methods have been developed to activate zinc metal for the synthesis of organozinc reagents.[1] These can be broadly categorized as:

-

Chemical Pre-treatment: Early methods involved washing the zinc dust with acids (e.g., HCl) to remove the oxide layer.[1] More contemporary and widely used pre-treatment activators include 1,2-dibromoethane and trimethylsilyl chloride (TMSCl).[1][8][10] These reagents are thought to etch the zinc surface, exposing fresh, reactive zinc(0).[1][11]

-

In Situ Activation with Additives: The groundbreaking work of Knochel demonstrated that the addition of lithium chloride (LiCl) can dramatically accelerate the formation of organozinc reagents in ethereal solvents like tetrahydrofuran (THF).[1][8] This method avoids the need for harsh pre-treatments and high-boiling polar aprotic solvents.[1]

-

Highly Reactive Rieke® Zinc: Perhaps the most effective method for generating highly reactive zinc is the "Rieke" method.[4][8] This involves the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide in an ethereal solvent.[1][4][9] This process generates a highly dispersed, fine black powder of zinc with a large surface area and exceptional reactivity towards organic halides.[4]

For the synthesis of this compound, the use of Rieke® Zinc is particularly advantageous, enabling the reaction to proceed smoothly under mild conditions.[4][6]

The Mechanistic Pathway: A Two-Step Process

The formation of soluble organozinc reagents from zinc metal and an organic halide is now understood to be a two-step process:

-

Oxidative Addition: The initial step involves the direct insertion of the zinc metal into the carbon-halide bond of the organic halide, forming a surface-bound organozinc intermediate.[1]

-

Solubilization: The surface-bound organozine species is then solubilized into the reaction medium, regenerating a fresh zinc surface for further reaction.[1]

Recent mechanistic studies using advanced techniques like fluorescence microscopy have provided unprecedented insight into these individual steps and the roles of various activators and solvents.[1][12][13]

Step 1: Oxidative Addition at the Zinc Surface

The oxidative addition of 3-iodothiophene to the activated zinc surface is the key bond-forming event. This is a heterogeneous reaction where the zinc metal acts as a reductant, formally being oxidized from Zn(0) to Zn(II).[14]

Causality Behind Experimental Choices:

-

Choice of Halide: Aryl iodides are significantly more reactive than the corresponding bromides or chlorides in this reaction.[1] The weaker carbon-iodine bond facilitates the oxidative addition process, allowing the reaction to proceed under milder conditions. For this reason, 3-iodothiophene is the preferred starting material over 3-bromothiophene for the direct synthesis of the corresponding organozinc reagent.[15]

-

Role of Rieke® Zinc: The high surface area and "clean" surface of Rieke® Zinc dramatically increase the rate of oxidative addition compared to unactivated zinc dust.[4][16] This is due to the greater number of active sites available for reaction.

Step 2: Solubilization of the Organozinc Intermediate

Once the this compound is formed on the zinc surface, it must be effectively removed to allow the reaction to proceed to completion. The nature of the solvent and the presence of additives play a crucial role in this solubilization step.

Causality Behind Experimental Choices:

-

Solvent Effects: While polar aprotic solvents like DMSO and DMF can accelerate the oxidative addition step, ethereal solvents like THF are commonly used, especially in conjunction with activators like LiCl.[1][13][17] THF is a good coordinating solvent that helps to stabilize the organozinc species in solution.

-

The Role of Lithium Salts: Mechanistic studies have revealed that LiCl does not significantly accelerate the initial oxidative addition but rather dramatically enhances the rate of solubilization.[1] It is hypothesized that the chloride ion coordinates to the surface-bound organozinc species, forming a more soluble "ate" complex, such as (THF)nLi[RZnX₂], which is then readily released into the solution.[1] Interestingly, the LiCl byproduct generated during the preparation of lithium-reduced Rieke® zinc has been shown to be the primary source of its enhanced reactivity, acting as a built-in solubilizing agent.[1][16]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams outline the mechanistic pathway and a typical experimental workflow for the preparation of this compound using Rieke® Zinc.

Caption: Mechanism of this compound Formation.

Caption: Experimental Workflow for this compound Synthesis.

Experimental Protocol: Preparation of this compound via Rieke® Zinc

This protocol describes a reliable method for the preparation of this compound, adapted from established procedures.[6] All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. All glassware should be oven-dried, and solvents must be anhydrous.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Anhydrous Zinc Chloride (ZnCl₂) | 136.30 | 2.73 g | 20.0 mmol | Dried under vacuum at >150 °C |

| Lithium (Li) wire | 6.94 | 0.28 g | 40.0 mmol | Cut into small pieces |

| Naphthalene | 128.17 | 5.64 g | 44.0 mmol | |

| 3-Iodothiophene | 210.04 | 2.10 g | 10.0 mmol | Purified if necessary |

| Anhydrous Tetrahydrofuran (THF) | - | ~100 mL | - | Distilled from sodium/benzophenone |

Step-by-Step Procedure

Part A: Preparation of Rieke® Zinc (Zn*)

-

To a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous zinc chloride (2.73 g, 20.0 mmol) and approximately 50 mL of anhydrous THF under an argon atmosphere.

-

In a separate 100 mL Schlenk flask, add lithium wire (0.28 g, 40.0 mmol) and naphthalene (5.64 g, 44.0 mmol).

-

Add approximately 40 mL of anhydrous THF to the lithium/naphthalene mixture. Stir vigorously at room temperature. The solution will turn a deep green color as the lithium naphthalenide radical anion forms. This may take 1-2 hours.[18]

-

Once the lithium is consumed, slowly transfer the dark green lithium naphthalenide solution to the stirred suspension of ZnCl₂ in THF via cannula at room temperature.

-

The reaction is exothermic. Upon addition, the green color will dissipate, and a fine black precipitate of highly active Rieke® Zinc will form.

-

Stir the resulting black slurry at room temperature for 30 minutes to ensure complete reduction.

Part B: Formation of this compound

-

In a separate dry flask, dissolve 3-iodothiophene (2.10 g, 10.0 mmol) in approximately 10 mL of anhydrous THF.

-

Transfer the solution of 3-iodothiophene to the freshly prepared Rieke® Zinc slurry via cannula at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is often slightly exothermic.[6]

-

Monitor the progress of the reaction by taking small aliquots, quenching with I₂, and analyzing by GC-MS to observe the disappearance of 3-iodothiophene. The reaction is typically complete within 8-10 hours.[6]

-

The resulting greyish solution/slurry of this compound (approximately 0.5 M in THF) is ready for use in subsequent reactions, such as Negishi cross-coupling.

Conclusion and Future Directions

The formation of this compound from the direct insertion of zinc metal is a cornerstone reaction for synthetic chemists. A deep understanding of the underlying two-step mechanism—oxidative addition followed by solubilization—is critical for optimizing reaction conditions and achieving high yields. The development of highly activated zinc, particularly Rieke® Zinc, has transformed this process, making it a reliable and versatile method for generating this valuable reagent under mild conditions.[4][5]

Future research will likely continue to refine our understanding of the solid-liquid interface where the oxidative addition occurs. Advanced surface science techniques could provide even more detailed insights into the nature of the active zinc surface and the structure of the surface-bound intermediates. Furthermore, the development of new, more sustainable, and cost-effective methods for zinc activation remains an active area of investigation, aiming to further enhance the accessibility and applicability of organozinc chemistry in both academic and industrial settings.

References

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.

- Organozinc chemistry. Wikipedia.

- Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Applic

- An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc.

- Direct Preparation of 3-Thienyl Organometallic Reagents: 3-Thienylzinc and 3-Thienylmagnesium Iodides and 3-Thienylmanganese Bromides and Their Coupling Reactions. J. Org. Chem.

- Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids. J. Am. Chem. Soc.

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PubMed.

- Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis.

- Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis.

- 3-Iodothiophene | CAS 10486-61-0. Santa Cruz Biotechnology.

- Metal Activation Produces Different Reaction Environments for Intermediates during Oxid

- Process for the in situ activation of zinc metal.

- This compound 0.5M tetrahydrofuran 172035-85-7. Sigma-Aldrich.

- Negishi coupling. Wikipedia.

- Negishi Coupling. Organic Chemistry Portal.

- 1.

- Lithium naphthalenide. Wikipedia.

- Preparation of 3-Thienylzinc and -magnesium Halide via Oxidative Addition of Active Zinc and Magnesium to 3-Iodothiophene.

- Rieke Metals Reaction Capabilities. Rieke Metals.

Sources

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rieke Metals Reaction Capabilities | Rieke Metals [riekemetals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. US9353130B2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]

- 11. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. datapdf.com [datapdf.com]

- 16. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis [organic-chemistry.org]

- 18. Lithium naphthalenide - Wikipedia [en.wikipedia.org]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Thienylzinc Iodide

Introduction

Organozinc halides are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Negishi coupling. Their value stems from a balance of moderate reactivity and exceptional functional group tolerance. Among these, 3-thienylzinc iodide serves as a crucial building block for introducing the thiophene-3-yl moiety, a prevalent heterocycle in pharmaceuticals and functional materials.

The precise structural characterization of these reactive organometallic species is paramount for ensuring reproducibility and understanding reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure and purity of the reagent in solution.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR data for this compound. It covers the essential protocols for its synthesis and NMR sample preparation, followed by a detailed interpretation of the spectral data, grounded in the fundamental principles of organometallic NMR. This document is intended for researchers and professionals in chemistry and drug development who utilize or develop organozinc-based synthetic methodologies.

Part 1: Synthesis of this compound

The preparation of this compound is typically achieved through the direct oxidative insertion of activated zinc metal into the carbon-iodine bond of 3-iodothiophene. The reactivity of commercially available zinc dust is often insufficient, necessitating an activation step to remove passivating oxide layers and increase surface area.

Causality in Synthesis: The "Why"

-

Zinc Activation: Standard zinc dust is coated with a layer of zinc oxide (ZnO), which prevents its reaction with organic halides. Activation using reagents like iodine (I₂) or 1,2-dibromoethane chemically removes this layer and creates a more reactive, high-surface-area zinc. The use of I₂ is convenient as it is consumed to form catalytic amounts of zinc iodide, which can help solubilize the organozinc product.

-

Inert Atmosphere: Organozinc reagents are sensitive to both oxygen and moisture. Oxygen can lead to oxidative degradation, while water rapidly protonates the C-Zn bond to form thiophene and zinc hydroxyiodide. Therefore, all manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent for this preparation. Its coordinating ability helps to stabilize the organozinc species in solution, preventing precipitation and facilitating subsequent reactions.

Experimental Protocol: Synthesis

-

Apparatus Setup: A two-necked round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is oven-dried and assembled hot under a positive pressure of argon.

-

Zinc Activation: Add zinc dust (1.2 equivalents) to the flask. Heat the flask gently under vacuum to remove any adsorbed water, then refill with argon. Add a small crystal of iodine (approx. 2 mol%) and a minimal amount of anhydrous THF. Gently warm the mixture until the characteristic brown color of the iodine disappears, indicating the formation of activated zinc.

-

Reagent Formation: Add the remaining anhydrous THF to the activated zinc slurry. To this, add a solution of 3-iodothiophene (1.0 equivalent) in anhydrous THF dropwise via syringe at room temperature.

-

Reaction: The reaction is typically exothermic. After the initial exotherm subsides, the mixture is stirred at room temperature or gently heated (40-50°C) for 2-4 hours to ensure complete conversion.

-

Completion & Use: The reaction is complete when the shiny zinc metal has been consumed, resulting in a grayish, slightly turbid solution. The supernatant containing the this compound reagent is carefully cannulated away from the excess zinc and can be used directly for subsequent reactions or NMR analysis.

Caption: Workflow for the synthesis of this compound.

Part 2: NMR Sample Preparation

The air- and moisture-sensitivity of this compound necessitates careful sample preparation to obtain high-quality, artifact-free NMR spectra.

Protocol: Air-Sensitive NMR Sample Preparation

-

Glassware: Use a J. Young NMR tube or a standard NMR tube that can be sealed with a septum and Parafilm. The tube must be rigorously oven-dried and cooled under an argon atmosphere.

-

Solvent: Use anhydrous, degassed deuterated solvent. For consistency, THF-d₈ is the ideal choice as the reagent is synthesized in THF. Degassing can be achieved by three freeze-pump-thaw cycles.

-

Sample Transfer (Schlenk Line):

-

Place the dried J. Young NMR tube under a positive pressure of argon.

-

Using a gas-tight syringe, withdraw an aliquot (~0.6 mL) of the this compound solution prepared in Part 1.

-

Quickly transfer this solution into the NMR tube.

-

If an internal standard is required, a stock solution of a non-reactive standard (e.g., ferrocene) in the deuterated solvent can be added.

-

-

Sealing: Securely close the J. Young tap or seal the standard tube with a clean, dry rubber septum and wrap it tightly with Parafilm.

-

Acquisition: Acquire the NMR spectra immediately. Prolonged storage can lead to decomposition or Schlenk equilibration.

Part 3: Spectroscopic Analysis

The substitution of an iodine atom in 3-iodothiophene with a more electropositive zinc iodide moiety (-ZnI) significantly alters the electronic environment of the thiophene ring, leading to characteristic changes in both ¹H and ¹³C NMR spectra.

Caption: Structure and atom numbering for this compound.

¹H NMR Spectral Data

The -ZnI group acts as a net electron-donating group compared to iodine, causing a general upfield shift (shielding) of the remaining ring protons. The spectrum is typically recorded in THF-d₈.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Chemical Shift |

| H2 | ~7.40 - 7.50 | dd | J₂₄ ≈ 1.5 Hz, J₂₅ ≈ 3.0 Hz | Located ortho to the C-Zn bond, experiences moderate shielding. Appears as a doublet of doublets due to coupling with H4 and H5. |

| H4 | ~7.00 - 7.10 | dd | J₄₂ ≈ 1.5 Hz, J₄₅ ≈ 5.0 Hz | Located ortho to the C-Zn bond, experiences moderate shielding. Appears as a doublet of doublets due to coupling with H2 and H5. |

| H5 | ~7.20 - 7.30 | dd | J₅₄ ≈ 5.0 Hz, J₅₂ ≈ 3.0 Hz | Located para to the C-Zn bond, experiences the least shielding effect. Appears as a doublet of doublets due to coupling with H4 and H2. |

Note: Chemical shifts are estimations based on data for related 3-substituted thiophenes and can vary with solvent and concentration.

Expert Interpretation: The most significant change compared to the starting material, 3-iodothiophene (where protons resonate between 7.10 and 7.60 ppm), is the noticeable upfield shift, confirming the successful formation of the C-Zn bond. The coupling constants remain characteristic of the thiophene ring system: J₄₅ (ortho) is the largest, J₂₅ (meta) is intermediate, and J₂₄ (para-like, across the heteroatom) is the smallest.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary and often more definitive evidence of the C-Zn bond formation. Due to the low natural abundance of ¹³C, a higher number of scans is typically required for good signal-to-noise.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C2 | ~128 - 132 | Experiences moderate electronic effects from the C3 substituent. |

| C3 | ~145 - 155 | Ipsa-carbon . Directly bonded to the electropositive zinc. |

chemical properties and reactivity of 3-Thienylzinc iodide

An In-depth Technical Guide to 3-Thienylzinc Iodide: Synthesis, Reactivity, and Application in Modern Synthesis

Introduction

This compound is a pivotal organozinc reagent in the toolkit of the modern synthetic chemist. As a member of the organozinc halide family, it serves as a robust and versatile nucleophile for the construction of carbon-carbon bonds. Its significance is particularly pronounced in the synthesis of 3-substituted thiophenes, a structural motif frequently encountered in pharmaceuticals, agrochemicals, and organic electronic materials.[1] Unlike its more reactive organolithium and Grignard counterparts, this compound exhibits a remarkable tolerance for a wide array of functional groups, a consequence of the more covalent and less polarized carbon-zinc bond.[2] This unique balance of reactivity and stability, especially its pronounced regiostability at ambient temperatures, allows for precise and predictable synthetic outcomes where other organometallics might fail.[1] This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and safe handling to its synthesis, detailed reactivity in Negishi cross-coupling reactions, and practical applications in complex molecule synthesis.

Physicochemical Properties and Safe Handling

This compound is most commonly supplied and used as a solution in tetrahydrofuran (THF), typically at a concentration of 0.5 M.[3] Due to its sensitivity, a thorough understanding of its properties and handling requirements is critical for safe and successful experimentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 172035-85-7 | |

| Molecular Formula | C₄H₃ISZn | [4] |

| Molecular Weight | 275.43 g/mol | |

| Appearance | Typically a solution in THF | |

| Typical Concentration | 0.5 M in THF | |

| Density (of 0.5M solution) | ~1.011 g/mL at 25 °C | [3] |

| Boiling Point (of 0.5M solution) | ~65 °C (boiling point of THF) | [3] |

| Storage Temperature | 2-8°C | [3] |

Trustworthiness in Handling: A Self-Validating System

Organozinc reagents are sensitive to both air and moisture, and their handling requires the exclusion of atmospheric contaminants to prevent decomposition and ensure reproducibility.[5][6] Improper handling can lead not only to failed reactions but also to potential safety hazards.

Core Safety Directives:

-

Inert Atmosphere is Mandatory: All manipulations involving this compound must be performed under an inert atmosphere (e.g., dry argon or nitrogen). This is achieved using standard air-sensitive techniques, such as a Schlenk line or a glovebox.[7]

-

Solvent and Glassware Preparation: All solvents must be rigorously dried and degassed, and glassware must be oven- or flame-dried under vacuum immediately before use to remove adsorbed moisture.

-

Storage Integrity: The reagent is typically supplied in Sure/Seal™ bottles, which are designed to maintain an inert atmosphere over the reagent. Use a clean, dry needle and syringe for transfers, and ensure the bottle septum is not compromised. Always maintain a positive pressure of inert gas during transfers.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.

Synthesis of this compound: The Power of Activation

The most direct and atom-economical method for preparing organozinc halides is the direct oxidative insertion of metallic zinc into an organic halide.[8] For this compound, this involves the reaction of zinc with 3-iodothiophene. However, the success of this reaction is critically dependent on the reactivity of the zinc metal.

The Causality Behind Zinc Activation

Commercial zinc dust is typically coated with a passivating layer of zinc oxide, which renders it inert towards oxidative addition.[9] Therefore, an activation step is essential to expose the reactive zinc(0) surface. The choice of activation method is a key experimental decision that directly impacts reaction efficiency and initiation time.

-

Chemical Surface Cleaning: Traditional methods involve treating zinc dust with reagents like 1,2-dibromoethane or trimethylsilyl chloride (TMSCl). These agents react with the oxide layer, etching the surface to reveal fresh, reactive zinc.[9][10] Iodine (I₂) can also be used as an activator; its sharp, acrid odor and violet vapor are characteristic.[11]

-

The Knochel Breakthrough (LiCl): A landmark discovery by Knochel showed that the addition of anhydrous lithium chloride (LiCl) dramatically facilitates the formation of organozinc reagents in THF.[9][12] Mechanistic studies have revealed that LiCl's primary role is not to clean the zinc surface but to accelerate the solubilization of the organozinc halide species (RZnX) from the metal surface into the solution.[9] This prevents the metal surface from becoming passivated by the product and accelerates the overall reaction rate.

-

Highly Reactive Zinc (Rieke® Zinc): An alternative approach is to use a pre-activated, highly reactive form of zinc, such as Rieke® Zinc. This is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent. While highly effective, the preparation of Rieke® Zinc can be tedious.[10]

Mechanism of Formation

The formation of this compound via direct insertion is a two-step heterogeneous process occurring on the surface of the zinc metal.

Caption: Mechanism of this compound Formation.

Experimental Protocol: LiCl-Mediated Synthesis

This protocol describes a reliable, lab-scale preparation of this compound solution in THF, which can be used directly in subsequent reactions.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of argon.

-

Reagent Charging: To the flask, add zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.0 equivalent, dried under vacuum at >120 °C for 4 hours).

-

Solvent Addition: Add anhydrous THF via cannula to achieve the desired final concentration (e.g., 0.5 M).

-

Activation: Add a small crystal of iodine (I₂). The color should disappear upon stirring, indicating activation of the zinc surface.

-

Substrate Addition: Slowly add 3-iodothiophene (1.0 equivalent) neat via syringe over 10-15 minutes. The reaction is exothermic, and the internal temperature should be monitored. Maintain the temperature below 40 °C, using a water bath for cooling if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking aliquots, quenching with saturated NH₄Cl, extracting with ether, and analyzing the organic layer by GC-MS to observe the consumption of 3-iodothiophene. The reaction is typically complete within 2-4 hours.

-

Final Product: Once the starting material is consumed, stop stirring and allow the excess zinc to settle. The resulting supernatant is the this compound solution, which can be cannulated into a storage flask or used directly for the next step.

Chemical Reactivity and Mechanistic Insights

This compound is a cornerstone reagent for the Negishi cross-coupling reaction, a powerful palladium- or nickel-catalyzed method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[13][14]

The Negishi Cross-Coupling Catalytic Cycle

The generally accepted mechanism for the Negishi coupling proceeds through a sequence of three elementary steps involving a palladium catalyst. The causality is clear: each step is required to sequentially add the two organic partners to the metal center and then release the final coupled product, regenerating the catalyst for the next turnover.

Caption: Catalytic Cycle of the Negishi Cross-Coupling Reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl iodide) to form a Pd(II) intermediate. Aryl iodides are excellent substrates for this step.[15]

-

Transmetalation: The organozinc reagent transfers its organic group (3-thienyl) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The empty p-orbitals on the zinc atom facilitate this rapid transfer.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Key Advantages in Reactivity

-

Functional Group Tolerance: Due to its moderate nucleophilicity, this compound does not readily react with sensitive functional groups like esters, nitriles, or amides, which would be attacked by Grignard or organolithium reagents.[8] This allows for the coupling of highly functionalized molecules without the need for cumbersome protecting group strategies.

-

Regiostability: this compound is regiochemically stable in THF at room temperature.[1] This is a critical advantage over 3-lithiothiophene, which is known to isomerize to the thermodynamically more stable 2-lithiothiophene at temperatures above -25 °C. This stability ensures that the coupling occurs exclusively at the C3 position of the thiophene ring.

Applications in Research and Drug Development

The ability to selectively introduce a 3-thienyl group is highly valuable in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring and is a common feature in many drug candidates, contributing to their pharmacological profile. This compound provides a direct and reliable route to complex intermediates required for drug discovery and development.[]

Experimental Protocol: Negishi Coupling for Biaryl Synthesis

This protocol details the coupling of a this compound solution with an aryl iodide to form a 3-arylthiophene derivative.

-

Catalyst Preparation: In a separate, flame-dried Schlenk flask under argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar and condenser under argon, add the aryl iodide (1.0 equivalent) and dissolve it in anhydrous THF.

-

Reagent Addition: Add the freshly prepared 0.5 M solution of this compound (1.1-1.3 equivalents) dropwise to the aryl iodide solution at room temperature.

-

Catalyst Introduction: Add the palladium catalyst to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-12 hours.

-

Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-arylthiophene.

-

Characterization: The final product structure should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion

This compound stands out as a highly effective and reliable reagent for the synthesis of 3-substituted thiophenes. Its preparation via a LiCl-mediated zinc insertion is straightforward and scalable. The reagent's excellent functional group tolerance and high regiostability make it superior to other organometallics for many applications, particularly in the complex settings of pharmaceutical and materials science research. The mastery of its synthesis and application through the Negishi cross-coupling reaction is a valuable skill for any researcher or scientist engaged in advanced organic synthesis.

References

-

Jackson, S. D., Ragain, C. M., & Johnson, J. S. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design . Accounts of Chemical Research, 55(15), 2071–2081. National Institutes of Health. [Link]

- Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117–2188.

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Aryl- and Heteroarylmagnesium Reagents from Organic Bromides . Angewandte Chemie International Edition, 45(18), 2958-2961. (Reference derived from context in search results discussing LiCl mediation). ACS Publications. [Link]

-

Organozinc compounds . (2014). SlideShare. [Link]

-

Jagtap, R. S. (2008). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES . Shodhganga@INFLIBNET. [Link]

-

Rieke, R. D., Wu, T.-C., & Rieke, L. I. (1994). Direct Preparation of 3-Thienyl Organometallic Reagents: 3-Thienylzinc and 3-Thienylmagnesium Iodides and 3-Thienylmanganese Bromides and Their Coupling Reactions . The Journal of Organic Chemistry, 59(6), 1368–1373. ACS Publications. [Link]

-

Organozinc Pivalates: Air- and Moisture-Stable Zinc Reagents for Cross-Coupling Reactions . Organic Syntheses. [Link]

-

Smith, J. D., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques . Journal of Chemical Education. White Rose Research Online. [Link]

-

Negishi coupling . Wikipedia. [Link]

-

Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types . (2024). ACS Publications. [Link]

-

Safety data sheet - Organo Zinc Compound . Agilent. [Link]

-

Negishi Coupling . Organic Chemistry Portal. [Link]

-

Thapa, S., Vangala, A. S., & Giri, R. (2016). Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides . Synthesis, 48(04), 504-511. [Link]

-

Pierigé, M., et al. (2024). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones . Molecules, 29(1), 234. MDPI. [Link]

-

Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides . Organic Letters, 13(15), 4092–4095. National Institutes of Health. [Link]

-

Iodine . PubChem, National Institutes of Health. [Link]

-

Anderson, K. W., et al. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors . Journal of the American Chemical Society, 128(33), 10694–10695. National Institutes of Health. [Link]

-

aryl iodide cross-coupling . ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organozinc compounds | PPTX [slideshare.net]

- 3. 172035-85-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]

- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.ncl.res.in [dspace.ncl.res.in]

- 11. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 3-Thienylzinc Iodide for Advanced Chemical Research

For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is a paramount challenge. Among the vast toolkit of organometallic chemistry, heteroarylzinc reagents stand out for their unique balance of reactivity and functional group tolerance. This guide provides an in-depth technical overview of 3-Thienylzinc iodide, a key building block in modern organic synthesis, particularly in the formation of carbon-carbon bonds that form the backbone of numerous pharmaceutical agents. We will delve into its fundamental properties, synthesis, and critical applications, offering field-proven insights into its effective utilization.

Introduction to this compound: A Versatile Nucleophile

This compound belongs to the class of organozinc halides (RZnX), which have become indispensable reagents in transition metal-catalyzed cross-coupling reactions.[1] Unlike their more reactive organolithium or Grignard counterparts, organozinc reagents exhibit superior functional group tolerance, allowing for their use in complex molecular settings without the need for extensive protecting group strategies.[2] The thiophene moiety, a common heterocycle in medicinal chemistry, imparts unique electronic and conformational properties to drug candidates. Consequently, methods for its efficient incorporation are of high value. This compound serves as a robust nucleophilic partner, primarily in Negishi cross-coupling reactions, enabling the precise formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[3]

Physicochemical Properties and Molecular Structure

A thorough understanding of a reagent's fundamental properties is critical for its successful application. This compound is most commonly supplied and used as a solution, typically 0.5 M in tetrahydrofuran (THF), due to its sensitivity to air and moisture.[4]

| Property | Value | Reference |

| CAS Number | 172035-85-7 | [4] |

| Molecular Formula | C₄H₃ISZn | [4][5] |

| Molecular Weight | 275.43 g/mol | [4] |

| Appearance | Typically a solution in THF | [4] |

| Storage Temperature | 2-8°C | [4] |

Molecular Structure Visualization

The structure of this compound features a zinc atom inserted into the carbon-iodine bond of the thiophene ring. This organometallic bond is the source of its nucleophilic character.

Caption: Molecular structure of this compound.

Synthesis of this compound: The Rieke Method

The preparation of functionalized organozinc reagents was revolutionized by the development of highly reactive zinc, often referred to as Rieke® Zinc.[6] This activated form of zinc undergoes direct oxidative addition to organic halides under mild conditions, a process that is often sluggish or fails with commercial zinc dust.[7] This method is particularly advantageous for preparing heteroarylzinc reagents like this compound.

The core principle involves the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal (e.g., lithium) in the presence of an electron carrier (e.g., naphthalene) to generate a highly reactive, fine powder of zinc metal with a large surface area.[6][7] This activated zinc readily inserts into the carbon-iodine bond of 3-iodothiophene.

Conceptual Workflow for Synthesis

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Open Access) An Alternative Convenient Protocol for the Preparation of Regioregular Poly(3-hexylthiophene) via Thienylzincate Complex (2012) | Reuben D. Rieke | 1 Citations [scispace.com]

- 4. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Nuances of Reactivity: An In-depth Technical Guide to the Electronic and Steric Effects in 3-Thienylzinc Iodide

An in-depth technical guide on the electronic and steric effects in 3-Thienylzinc iodide, designed for researchers, scientists, and drug development professionals.

Abstract

Organozinc reagents have carved an indispensable niche in modern organic synthesis, prized for their functional group tolerance and predictable reactivity. Among these, this compound stands out as a critical building block, particularly in the synthesis of functional materials and pharmaceutical intermediates. Its utility, however, is not a simple matter of plug-and-play; a deep understanding of the interplay between its electronic and steric properties is paramount for optimizing reaction outcomes and achieving desired selectivity. This guide provides a comprehensive exploration of these core principles, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. We will dissect the electronic character of the 3-thienyl moiety, elucidate the steric implications of its structure, and present a validated protocol for its preparation and subsequent use in a Negishi cross-coupling reaction.

Introduction: The Strategic Importance of this compound